Ganoderic-acid-D
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid D is primarily obtained through the extraction and purification from Ganoderma lucidum. The biosynthesis of ganoderic acids, including ganoderic acid D, involves the mevalonate pathway. This pathway starts with acetyl-coenzyme A, which undergoes a series of enzymatic reactions to form lanosterol, the precursor of ganoderic acids .
Industrial Production Methods: Industrial production of ganoderic acid D involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Genetic engineering and metabolic engineering approaches are also being explored to increase the production of ganoderic acid D by manipulating the biosynthetic pathway in heterologous hosts like Saccharomyces cerevisiae .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize ganoderic acid D.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce ganoderic acid D.
Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ganoderic acid D, which may exhibit different pharmacological properties .
Scientific Research Applications
Ganoderic acid D has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Biology: Ganoderic acid D is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: It has shown potential in the treatment of various cancers, including colon cancer, by inhibiting energy reprogramming in cancer cells
Mechanism of Action
Ganoderic acid D is part of a family of ganoderic acids, which includes ganoderic acid A, ganoderic acid B, ganoderic acid C, and others. These compounds share a similar tetracyclic triterpenoid structure but differ in their functional groups and bioactivities .
Uniqueness:
Potent Anticancer Properties: Ganoderic acid D is particularly noted for its strong anticancer effects compared to other ganoderic acids.
Specific Molecular Targets: It uniquely targets SIRT3 and cyclophilin D, which are not commonly targeted by other ganoderic acids.
Comparison with Similar Compounds
Ganoderic Acid A: Known for its antioxidative and hepatoprotective activities.
Ganoderic Acid B: Exhibits anti-inflammatory and immunomodulatory effects.
Ganoderic Acid C: Studied for its cytotoxic and antinociceptive properties.
Properties
Molecular Formula |
C30H42O7 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(6R)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21?,28+,29-,30+/m1/s1 |
InChI Key |
YTVGSCZIHGRVAV-FTRKVESOSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Origin of Product |
United States |
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